molecular formula C18H19NO2 B12536744 4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- CAS No. 677007-16-8

4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl-

Cat. No.: B12536744
CAS No.: 677007-16-8
M. Wt: 281.3 g/mol
InChI Key: KAQYOAFRNDAUQE-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- is a compound belonging to the class of piperidones, which are derivatives of piperidine. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidones are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-diaryl-1,4-pentadien-3-one with ammonia or primary amines can yield the desired piperidinone derivative .

Industrial Production Methods

Industrial production of piperidinone derivatives often involves catalytic hydrogenation, cyclization, and other multicomponent reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidones and piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .

Scientific Research Applications

4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone
  • 3-Hydroxy-6-methoxy-1-methyl-4,5-diphenyl-2-piperidinone
  • 2-Heptyl-3-hydroxy-4(1H)-quinolone

Uniqueness

4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

677007-16-8

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-hydroxy-3-methyl-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C18H19NO2/c1-13-17(20)12-16(14-8-4-2-5-9-14)19(21)18(13)15-10-6-3-7-11-15/h2-11,13,16,18,21H,12H2,1H3

InChI Key

KAQYOAFRNDAUQE-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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